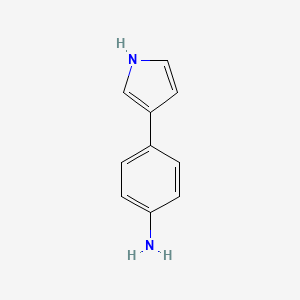
4-(1H-pyrrol-3-yl)aniline
Overview
Description
“4-(1H-pyrrol-3-yl)aniline” is a chemical compound with the molecular weight of 158.2 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines, which are related to 4-(1H-pyrrol-3-yl)aniline, has been reported . These compounds were prepared and evaluated for their ability to inhibit cyclin-dependent kinases (CDKs) .Molecular Structure Analysis
The InChI code for 4-(1H-pyrrol-3-yl)aniline is 1S/C10H10N2/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-7,12H,11H2 . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
4-(1H-pyrrol-3-yl)aniline is a solid substance at room temperature .Scientific Research Applications
Material Science
In material science, 4-(1H-pyrrol-3-yl)aniline can be used to synthesize conjugated polymers with potential applications in electronic devices. These polymers can exhibit properties such as electrochromism, which is the ability to change color upon electrical stimulation. This makes them suitable for use in smart windows, displays, and sensors .
Electrochemical Devices
The compound’s ability to polymerize and form electroactive materials makes it a candidate for use in electrochemical devices. For example, batteries and supercapacitors can benefit from the high conductivity and stability of polymers derived from 4-(1H-pyrrol-3-yl)aniline , enhancing their performance and efficiency .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 4-(1H-pyrrol-3-yl)aniline are Cyclin-Dependent Kinases (CDKs) . CDKs are key regulators of cell cycle progression . They are activated by the formation of periodic complexes with cyclins, proteins that are present at specific stages of the cell cycle .
Mode of Action
4-(1H-pyrrol-3-yl)aniline interacts with its targets, the CDKs, by inhibiting their activity . This compound has been found to be a potent inhibitor of CDK2 and CDK4 . The inhibition of these kinases leads to changes in cell cycle progression .
Biochemical Pathways
The inhibition of CDKs by 4-(1H-pyrrol-3-yl)aniline affects the cell cycle progression . CDK4 and CDK6, coupled with their respective cyclin D partners, are responsible for progression through G1, whereas CDK2 in combination with cyclin E is required for normal progress from G1 into S-phase, where DNA replication takes place . The inhibition of these kinases can lead to cell cycle arrest, thereby affecting the proliferation of cells .
Result of Action
The result of the action of 4-(1H-pyrrol-3-yl)aniline is the inhibition of cell proliferation . By inhibiting CDK2 and CDK4, this compound exhibits anti-proliferative activity against human tumor cell lines .
properties
IUPAC Name |
4-(1H-pyrrol-3-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-7,12H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQSNPRAYLAVKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate](/img/structure/B1377921.png)
![[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid](/img/structure/B1377924.png)
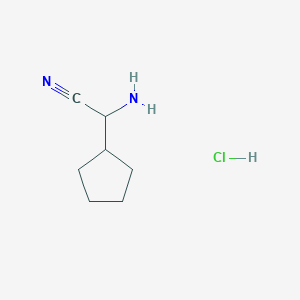
![2-[4-(Aminomethyl)phenoxy]-1-(morpholin-4-yl)ethan-1-one hydrochloride](/img/structure/B1377928.png)
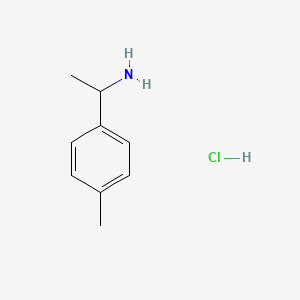


![7-Bromopyrido[3,4-b]pyrazine](/img/structure/B1377934.png)
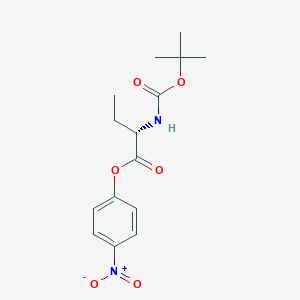
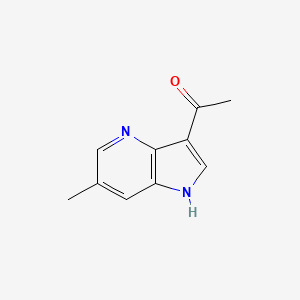
![5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1377938.png)
![Tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1377939.png)
